molecular formula C9H6FNO3 B3385004 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid CAS No. 59899-90-0

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B3385004
CAS No.: 59899-90-0
M. Wt: 195.15 g/mol
InChI Key: VSMUFSQKMIXFMR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid (CAS: 59899-90-0) is a fluorinated benzoxazole derivative with the molecular formula C₉H₆FNO₃ and a molecular weight of 195.15 g/mol. It is characterized by a benzoxazole core substituted with a fluorine atom at the 5-position and an acetic acid moiety at the 3-position. This compound is a solid with >96% purity (NMR) and is classified as an irritant (Hazard Class: IRRITANT), requiring storage at +20°C .

Properties

IUPAC Name

2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUFSQKMIXFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275153
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
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Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-90-0
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59899-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-benzisoxazole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-1,2-benzoxazol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. For instance, 2-aminophenol can react with 5-fluoro-2-nitrobenzoic acid under acidic conditions to form the benzoxazole ring.

  • Introduction of the Acetic Acid Moiety: : The acetic acid group can be introduced by reacting the benzoxazole derivative with bromoacetic acid in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzoxazole ring, activated by the fluorine substituent at the 5-position, undergoes nucleophilic aromatic substitution. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom, which polarizes the aromatic system.

Reaction Conditions Reagents Products Yield References
High-temperature (80–120°C)Heterocyclic amines (e.g., piperazine)3-Substituted benzoxazole acetic acid derivatives60–85%
Microwave irradiationThiophenol/K₂CO₃ in DMF5-Fluoro-3-(thioaryl)benzoxazole acetic acid75%

Example :
Reaction with piperidine under SNAr conditions produces 3-(piperidin-1-yl)-5-fluoro-1,2-benzoxazol-3-yl acetic acid, a precursor for bioactive molecules .

Carboxylic Acid Derivatives Formation

The acetic acid group participates in standard carboxylic acid reactions, including salt formation, esterification, and amidation.

Reaction Type Reagents/Conditions Products Applications References
Esterification SOCl₂/ROH (e.g., MeOH, EtOH)Methyl/ethyl estersImproved lipophilicity for drug delivery
Amidation EDC/HOBt, amines (e.g., aniline)Amide conjugatesAntimicrobial agents
Salt Formation NaOH or KOH in H₂O/EtOHSodium/potassium saltsEnhanced aqueous solubility

Key Finding :
Amidation with 4-methylpiperazine yielded a compound showing 92% inhibition of AC enzyme activity at 10 μM .

Cyclization Reactions

The acetic acid side chain can undergo cyclization to form fused heterocyclic systems.

Reagents Conditions Products Yield References
Polyphosphoric acid (PPA)120°C, 4 hBenzoxazolo[3,2-a]pyridinones68%
POCl₃Reflux in DCM, 6 h3-Acetyl-5-fluorobenzoxazole derivatives72%

Mechanistic Insight :
Cyclization often involves intramolecular dehydration or Friedel-Crafts acylation .

Redox Reactions

The benzoxazole ring and acetic acid group are susceptible to redox transformations.

Reaction Type Reagents Products Applications References
Reduction LiAlH₄ in THF3-(Hydroxyethyl)-5-fluorobenzoxazoleAlcohol precursor for polymers
Oxidation KMnO₄/H₂SO₄5-Fluorobenzoxazole-3-carboxylic acidBiodegradable materials

Notable Example :
Reduction with NaBH₄ selectively targets the acetic acid group, preserving the benzoxazole ring.

Cross-Coupling Reactions

The fluorine atom can be replaced via metal-catalyzed cross-coupling.

Catalyst Conditions Products Yield References
Pd(OAc)₂/XPhosToluene, 100°C, 24 hSuzuki-Miyaura products with aryl boronic acids55–78%
CuI/L-prolineDMSO, 80°C, 12 hUllmann-type C–N coupling with amines63%

Case Study :
Suzuki coupling with 4-methoxyphenylboronic acid generated a biaryl analog with IC₅₀ = 0.15 μM against AC enzyme .

Photochemical Reactions

UV irradiation induces unique reactivity in the benzoxazole core.

Conditions Products Mechanism References
UV-A (365 nm), CH₃CNRing-opened diradical intermediatesNorrish Type I cleavage

Critical Analysis of Reactivity

  • Fluorine’s Impact : The 5-fluoro group significantly enhances electrophilic substitution rates at the 4- and 6-positions of the benzoxazole ring .

  • Acetic Acid Stability : The carboxylic acid group remains intact under SNAr conditions but may decarboxylate above 200°C.

  • Limitations : Low regioselectivity in cross-coupling reactions due to competing ring activation/deactivation effects .

Scientific Research Applications

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acetic acid moiety can participate in ionic interactions with enzymes or receptors, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 5-position substituent on the benzoxazole ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Benzoxazole Derivatives
Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Physical State Storage Conditions Notable Hazards
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid F C₉H₆FNO₃ 195.15 Solid +20°C IRRITANT
2-(5-Methoxy-1,2-benzoxazol-3-yl)acetic acid OCH₃ C₁₀H₉NO₄ 207.19 Powder 4°C H302 (toxic if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid Br C₉H₆BrNO₃ 256.06 - - -
2-(5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid OH C₈H₅NO₄ 179.13 (estimated) - - -
2-(1,2-Benzisoxazol-3-yl)acetic acid (unsubstituted) H C₉H₆NO₃ 176.15 - - -
Key Observations :

Electronic Effects: Fluoro (F): Strong electron-withdrawing effect via inductive withdrawal, enhancing the acidity of the acetic acid group compared to unsubstituted analogs. This may improve solubility in polar solvents . Methoxy (OCH₃): Electron-donating via resonance, reducing acidity but increasing steric bulk. The higher molecular weight (207.19 vs. 195.15) reflects this substitution .

Solubility and Polarity :

  • The hydroxy (OH) analog (CID 13569515) is expected to exhibit higher polarity due to hydrogen bonding, improving aqueous solubility compared to fluorinated or brominated derivatives .
  • Methoxy substitution introduces lipophilicity, which may enhance membrane permeability in biological systems .

Hazard Profiles :

  • The fluoro derivative is primarily an irritant, while the methoxy compound carries multiple hazard codes (H302, H315, etc.), suggesting greater toxicity risks .

Predicted Collision Cross Section (CCS) and Molecular Interactions

CCS values, derived from ion mobility spectrometry, reflect molecular size and shape. For example:

  • 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid :
    • [M+H]+ CCS: 146.3 Ų .
  • 2-(5-Hydroxy-1,2-benzoxazol-3-yl)acetic acid :
    • [M+H]+ CCS: 136.5 Ų .

The lower CCS for the hydroxy derivative indicates a more compact structure, likely due to intramolecular hydrogen bonding. In contrast, bromo’s larger CCS aligns with its steric bulk.

Biological Activity

2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzoxazole ring substituted with a fluorine atom and an acetic acid group, contributing to its unique reactivity and biological interactions. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and biological activity.

1. Anticancer Activity

Research indicates that benzoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has demonstrated activity against:

  • MCF-7 (human breast cancer)
  • HCT-116 (human colorectal carcinoma)

In vitro assays revealed IC50 values suggesting significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase through modulation of key signaling pathways such as PI3K/AKT .

Cell LineIC50 (µg/mL)
MCF-713.6
HCT-11615.4

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to have significant inhibitory effects on:

  • Escherichia coli (Gram-negative)
  • Bacillus subtilis (Gram-positive)

Minimum inhibitory concentrations (MICs) were determined, showing that certain derivatives of benzoxazole can effectively inhibit bacterial growth .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Bacillus subtilis16

3. Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has also been explored. Compounds similar to this compound have been shown to inhibit inflammatory cytokines and reduce edema in animal models of inflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding: It can bind to biological receptors, influencing downstream signaling pathways.

These interactions lead to alterations in gene expression and cellular processes critical for tumor growth and microbial resistance .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Cytotoxicity in Cancer Models: A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating selective toxicity compared to normal cells.
  • Antimicrobial Efficacy: Another study assessed the antimicrobial activity against clinical isolates of bacteria, showing promising results that warrant further investigation into its use as an antibiotic agent.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and molecular conformation (e.g., C6-C1-S1 angle: 111.95° ).
  • Elemental Analysis : Validates stoichiometric composition (±0.3% deviation acceptable).

Advanced
For ambiguous results, combine NMR (¹H/¹³C/¹⁹F) with HPLC-MS to detect trace impurities. Computational modeling (DFT) can predict vibrational spectra for cross-validation .

How do solvatochromic properties influence fluorescence behavior in benzoxazole derivatives?

Advanced
Solvatochromism in benzoxazole-acetic acid derivatives arises from polarity-dependent excited-state stabilization. For example:

  • Polar solvents (e.g., DMSO): Cause red shifts due to dipole-dipole interactions.
  • Non-polar solvents (e.g., hexane): Exhibit blue shifts with enhanced quantum yield.

Q. Experimental Design :

  • Use a fluorimeter with variable solvent systems.
  • Correlate Stokes shift with solvent polarity parameters (e.g., ET(30)) .

What strategies resolve discrepancies between computational and experimental molecular geometry data?

Q. Advanced

  • Hybrid Methods : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with X-ray data to refine bond lengths/angles.
  • Dynamic Effects : Account for temperature-dependent conformational changes (e.g., 153 K in crystallography vs. room-temperature simulations) .
  • Error Analysis : Compare RMSD values for atomic positions to identify systematic biases .

How does salt formation modify physicochemical properties, and how are these changes validated?

Basic
Salt formation with metals (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., morpholine) alters:

  • Solubility : Enhanced in polar solvents via ionic interactions.
  • Stability : Reduced hygroscopicity in metal salts.

Q. Validation Methods :

  • TLC : Confirm single spots (Rf consistency).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of salts .

What are key considerations for designing SAR studies targeting biological activity?

Q. Advanced

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F) to enhance bioavailability .
  • Docking Studies : Prioritize derivatives with high binding affinity to target proteins (e.g., kinases).
  • In Vitro Screening : Use cell-based assays (IC₅₀ determination) to validate computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.